REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[CH2:10][C:9]([O-:11])=[C:8](C(OC)=O)[C:7]=1[CH2:16][CH3:17])=[O:5])[CH3:2].[Na+].[Cl-].[K+].CC(O)=O.C([O-])(O)=O.[Na+]>O.C1(C)C=CC=CC=1>[CH2:16]([C:7]1[CH:6]([C:4]([O:3][CH2:1][CH3:2])=[O:5])[CH2:10][C:9](=[O:11])[CH:8]=1)[CH3:17] |f:0.1,2.3,5.6|
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Name
|
sodium 4-(ethoxycarbonyl)-3-ethyl-2-(methoxycarbonyl)cyclopenta-1,3-dienolate
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Quantity
|
316 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=C(C(=C(C1)[O-])C(=O)OC)CC.[Na+]
|
Name
|
|
Quantity
|
126 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[K+]
|
Name
|
|
Quantity
|
241 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
130 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1850 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
3.5 L
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was heated
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Type
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TEMPERATURE
|
Details
|
at reflux for about 6 h
|
Duration
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6 h
|
Type
|
EXTRACTION
|
Details
|
The resulting biphasic mixture was extracted with MTBE (2×1.5 L)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine (1 L)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous MgSO4 and concd under reduced pressure
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Type
|
CUSTOM
|
Details
|
to give 191 g of crude material that
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Type
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DISTILLATION
|
Details
|
was purified by vacuum distillation (97-99° C., 0.600 mm Hg)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1C(CC(C1)=O)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 160 g | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 72.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |